N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and an acetamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9-4-10(2)6-12(5-9)18-15(16-11(3)19)13-7-20-8-14(13)17-18/h4-6H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLZMGBZQKRJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its biological relevance. Its molecular formula is , with a molecular weight of approximately 344.44 g/mol. The structure includes a 3,5-dimethylphenyl substituent and an acetamide group, contributing to its pharmacological profile.
Biological Activities
Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities:
- Antioxidant Activity : Studies show that compounds with thieno[3,4-c]pyrazole moieties can act as antioxidants. For instance, they were effective against oxidative stress induced by toxic agents in fish models, indicating potential use in environmental toxicology and aquaculture .
- Anti-inflammatory Effects : Thieno[3,4-c]pyrazoles have been reported to inhibit inflammatory pathways. Specific derivatives have shown efficacy in reducing inflammation markers in various animal models .
- Antimicrobial Properties : Several studies highlight the antimicrobial potential of pyrazole derivatives. They have been tested against various bacterial strains and have shown promising results as antibacterial agents .
- Anticancer Activity : Some thieno[3,4-c]pyrazole compounds have demonstrated cytotoxic effects on cancer cell lines. Their mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation : The compound can interact with receptors that mediate cellular responses to stress and inflammation.
Case Studies
-
Antioxidant Activity in Fish : A study assessed the effects of thieno[3,4-c]pyrazole compounds on the erythrocytes of Clarias gariepinus exposed to 4-nonylphenol. The results indicated that treatment with these compounds significantly reduced erythrocyte alterations compared to controls .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Compound (7a) 12 ± 1.03 Compound (7b) 0.6 ± 0.16 - Anti-inflammatory Effects : In another study, specific thieno[3,4-c]pyrazole derivatives were tested for their ability to reduce inflammation in a rat model induced by carrageenan injection. The results showed a significant decrease in paw edema compared to untreated groups .
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives, including N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. Research indicates that these compounds can mitigate oxidative stress in erythrocytes exposed to toxic substances.
Data Table: Effects on Erythrocytes
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
This data suggests that this compound may serve as an effective antioxidant agent, protecting cells from oxidative damage .
Anticancer Activity
The anticancer properties of thieno[3,4-c]pyrazole derivatives have been extensively studied. Specific derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines such as TK-10 and HT-29.
Case Study: In Vitro Assays
In vitro assays have been employed to assess the cytotoxicity and biological efficacy of this compound against various cancer cell lines and normal cells to determine selectivity and therapeutic index.
Anti-inflammatory Activity
Thieno[2,3-c]pyrazole compounds are recognized for their anti-inflammatory properties as well. Research indicates that these compounds can inhibit phosphodiesterase enzymes involved in inflammatory responses.
Potential Applications in Disease Treatment
The anti-inflammatory effects suggest potential utility in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .
Comprehensive Data Table: Biological Activities Overview
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective in reducing oxidative stress in erythrocytes |
| Anticancer | Inhibits proliferation in cancer cell lines (TK-10 and HT-29) |
| Anti-inflammatory | Inhibits phosphodiesterase enzymes; potential application in chronic inflammatory conditions |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide () shares the 3,5-dimethylphenyl group with the target compound. However, its trichloro-acetamide group introduces strong electron-withdrawing effects, influencing crystal packing and molecular geometry. reports that meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic or triclinic) depending on substituents.
2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide () features a 2,6-dimethylphenyl group, altering substituent symmetry. The diethylamino group enhances solubility and basicity, contrasting with the target compound’s rigid thieno-pyrazole core. Such positional isomerism (2,6- vs. 3,5-dimethyl) often impacts bioactivity; for example, 2,6-dimethylphenyl acetamides are used as reagents or intermediates, whereas 3,5-substituted analogs may exhibit distinct binding profiles .
Heterocyclic Core Modifications
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide, ) contains an oxazolidinone ring instead of a thieno-pyrazole. This substitution is critical for its fungicidal activity, highlighting how heterocyclic systems dictate biological targeting. The target compound’s thieno-pyrazole may offer improved metabolic stability or novel interaction sites compared to oxadixyl’s oxazolidinone .
Thieno[3,4-c]Pyrrole Derivatives () share a similar fused-ring system but replace pyrazole with pyrrole. Pyrrole’s aromaticity and electron-rich nature could alter reactivity or binding compared to the pyrazole’s hydrogen-bonding capability in the target compound. Such differences might influence applications in drug discovery or materials science .
Functional Group Variations
Dimethenamid (2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide, ) is a chloro-acetamide herbicide. The chlorine atom and thienyl group enhance its herbicidal potency, whereas the target compound’s lack of halogens and presence of a pyrazole may reduce toxicity or shift bioactivity toward non-agrochemical uses .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity: While the thieno-pyrazole core is uncommon in pesticides, its structural similarity to oxadixyl’s oxazolidinone suggests possible antifungal or enzyme-inhibitory properties .
- Solubility: The absence of hydrophilic groups (e.g., diethylamino in ) may limit the target compound’s aqueous solubility, necessitating formulation optimization for biological applications .
Q & A
Q. What are the optimized synthetic routes for N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, and how can reaction conditions be controlled to minimize by-products?
The synthesis typically involves multi-step reactions, starting with heterocyclic core formation followed by functional group modifications. Key steps include cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring, followed by acetylation. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) . By monitoring intermediates via TLC and adjusting stoichiometric ratios, by-products like unreacted hydrazines or dimerized species can be minimized .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assigns proton environments (e.g., acetamide NH at δ 8.2–8.5 ppm) and confirms aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolves stereochemical ambiguities in the thieno-pyrazole core .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
The compound is sensitive to light and humidity. Store in amber vials under inert gas (N2/Ar) at –20°C. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacological targets and optimize its binding affinity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify potential targets (e.g., kinase enzymes or GPCRs). Key steps include:
- Target selection : Prioritize proteins with binding pockets complementary to the thieno-pyrazole scaffold .
- Free energy calculations (MM-PBSA/GBSA) : Quantify binding affinities and guide substituent modifications (e.g., fluorophenyl groups enhance hydrophobic interactions) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation approaches include:
- Orthogonal assays : Compare results from cell-based (e.g., IC50 in cancer lines) and biochemical (e.g., enzyme inhibition) assays .
- Metabolite profiling : LC-MS identifies degradation products or active metabolites that influence activity .
- Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) .
Q. How can statistical experimental design (DoE) optimize reaction yields and purity?
DoE reduces experimental iterations by modeling variables (e.g., temperature, catalyst loading). For example:
- Factorial design : Identifies critical factors (e.g., solvent polarity has a larger effect than reaction time) .
- Response surface methodology (RSM) : Maps optimal conditions (e.g., 72°C, 18-hour reaction time for 85% yield) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Scale-up introduces issues like heat dissipation and solvent volume management. Solutions include:
- Flow chemistry : Improves temperature control and reduces exothermic risks .
- Membrane filtration : Replaces column chromatography for large-scale purification .
- Process analytical technology (PAT) : In-line NMR or IR monitors reaction progress .
Methodological Focus
Q. How to elucidate reaction mechanisms for key synthetic steps (e.g., pyrazole ring formation)?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Differentiate concerted vs. stepwise pathways .
- Intermediate trapping : Use low temperatures (-78°C) and spectroscopic identification of enol intermediates .
- DFT calculations : Simulate transition states to validate proposed mechanisms .
Q. What functionalization strategies enhance the compound’s pharmacokinetic properties?
- Prodrug design : Introduce ester groups to improve solubility, which hydrolyze in vivo to active acetamide .
- PEGylation : Attach polyethylene glycol chains to extend half-life .
- Bioisosteric replacement : Swap thieno-pyrazole with pyrazolo-pyrimidine to reduce hepatic clearance .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .
- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .
- Fluorescent probes : Develop analogs with BODIPY tags for confocal imaging of subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
